molecular formula C22H24N2O2S B299983 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide

Cat. No. B299983
M. Wt: 380.5 g/mol
InChI Key: AEBWMLBWUNTSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide, also known as MPTP, is a chemical compound with potential applications in scientific research. The compound is a thiazole derivative and has been studied for its potential use as a tool in various biochemical and physiological experiments.

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide has been studied for its potential use as a tool in various scientific research applications. One such application is in the study of Parkinson's disease. N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms in animals. This has led to the use of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide as a model for Parkinson's disease in animal studies.
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide has also been studied for its potential use in cancer research. The compound has been shown to inhibit the growth of certain cancer cell lines, and may have potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and leads to cell death.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to Parkinsonian symptoms in animals. The compound has also been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide in lab experiments is its selectivity for dopaminergic neurons in the substantia nigra. This makes it a useful tool for studying Parkinson's disease in animal models. However, the compound is also highly toxic and can be dangerous if not handled properly. Additionally, the conversion of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide to MPP+ by MAO-B is not specific to dopaminergic neurons, which can lead to off-target effects.

Future Directions

There are several future directions for research involving N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide. One area of interest is in the development of new treatments for Parkinson's disease. N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide has been used as a model for the disease in animal studies, and further research may lead to the development of new therapies.
Another area of interest is in the development of new chemotherapeutic agents. N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide has been shown to inhibit the growth of certain cancer cell lines, and further research may lead to the development of new drugs for the treatment of cancer.
In conclusion, N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide is a thiazole derivative with potential applications in scientific research. The compound has been studied for its potential use as a tool in various biochemical and physiological experiments, including the study of Parkinson's disease and cancer research. While the compound has advantages for lab experiments, such as its selectivity for dopaminergic neurons, it is also highly toxic and can be dangerous if not handled properly. Further research is needed to explore the potential applications of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide in the development of new treatments for Parkinson's disease and cancer.

Synthesis Methods

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide involves the reaction of 4-methoxybenzaldehyde with 2-amino-3-methylthiazole in the presence of acetic anhydride to form 4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine. This intermediate is then reacted with N-phenylpentanamide in the presence of acetic acid to form the final product, N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide.

properties

Product Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-phenylpentanamide

InChI

InChI=1S/C22H24N2O2S/c1-4-5-11-20(25)24(18-9-7-6-8-10-18)22-23-21(16(2)27-22)17-12-14-19(26-3)15-13-17/h6-10,12-15H,4-5,11H2,1-3H3

InChI Key

AEBWMLBWUNTSFW-UHFFFAOYSA-N

SMILES

CCCCC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)C)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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